molecular formula C15H11ClFN3O B12014311 (1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol CAS No. 618444-58-9

(1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol

Katalognummer: B12014311
CAS-Nummer: 618444-58-9
Molekulargewicht: 303.72 g/mol
InChI-Schlüssel: CCWIIRMBQMEUEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol is a complex organic compound that belongs to the class of pyrazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Introduction of the chloro-fluorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a chloro-fluorobenzene derivative.

    Attachment of the pyridinyl group: This can be done via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a halogenated pyrazole intermediate.

    Reduction to methanol: The final step involves the reduction of the carbonyl group to a hydroxyl group using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrazole ring to a pyrazoline ring.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its versatile chemical reactivity.

Wirkmechanismus

The mechanism of action of (1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)ethanol: Similar structure but with an ethanol group instead of methanol.

    (1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)acetone: Similar structure but with an acetone group instead of methanol.

Uniqueness

(1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol is unique due to the combination of its chloro-fluorophenyl, pyridinyl, and pyrazolyl groups, which confer distinct chemical properties and potential applications. Its specific reactivity and biological activities make it a valuable compound for research and development in various fields.

Eigenschaften

CAS-Nummer

618444-58-9

Molekularformel

C15H11ClFN3O

Molekulargewicht

303.72 g/mol

IUPAC-Name

[1-(3-chloro-4-fluorophenyl)-3-pyridin-3-ylpyrazol-4-yl]methanol

InChI

InChI=1S/C15H11ClFN3O/c16-13-6-12(3-4-14(13)17)20-8-11(9-21)15(19-20)10-2-1-5-18-7-10/h1-8,21H,9H2

InChI-Schlüssel

CCWIIRMBQMEUEH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C2=NN(C=C2CO)C3=CC(=C(C=C3)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.